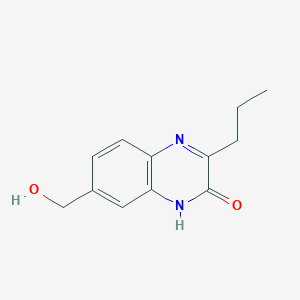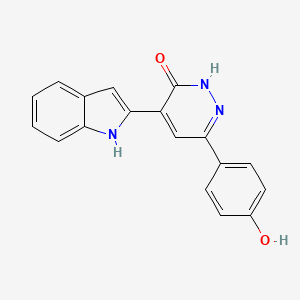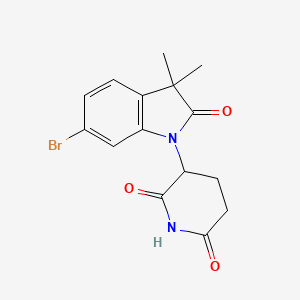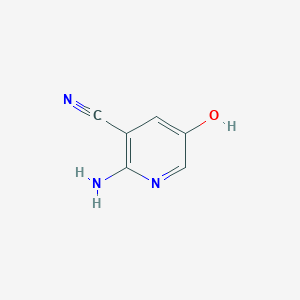
2-Amino-5-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-hydroxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the nicotinonitrile ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. Various catalysts such as tetrabutyl ammonium bromide (TBAB) and cellulose sulfuric acid have been used to facilitate this reaction in aqueous media . The reaction conditions often involve heating and can be enhanced using microwave irradiation or ultrasonic irradiation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions: 2-Amino-5-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinonitriles, amines, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-5-hydroxynicotinonitrile has found applications in several scientific research areas:
作用機序
The mechanism of action of 2-Amino-5-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .
類似化合物との比較
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-5-bromo-4-hydroxy-nicotinonitrile
- 2-Amino-3-cyanopyridine derivatives
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxynicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a more versatile intermediate in organic synthesis .
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
2-amino-5-hydroxypyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(10)3-9-6(4)8/h1,3,10H,(H2,8,9) |
InChIキー |
HVALCFMGGZVXLX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C#N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


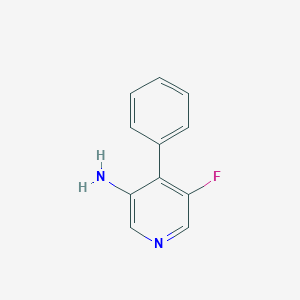
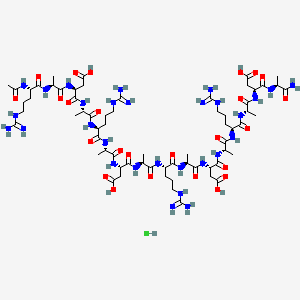
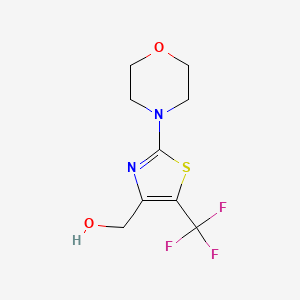

![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)
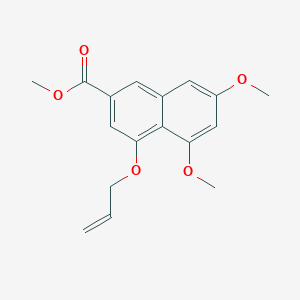
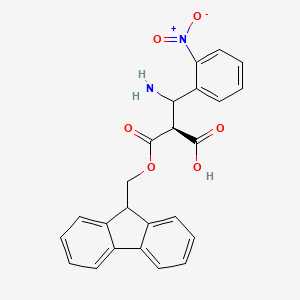
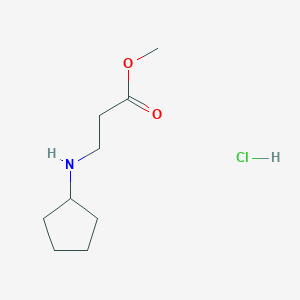
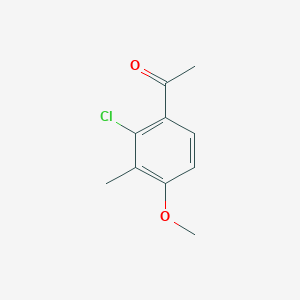
![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
